1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

Organic Synthesis Vilsmeier Reaction Process Chemistry

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS: 1823352-76-6) is a heterocyclic pyrazolone derivative existing predominantly in the 2-cyclopropyl-5-methyl-1H-pyrazol-3-one tautomeric form. This compound belongs to the 5-hydroxypyrazole class, which is recognized as a privileged scaffold in medicinal chemistry owing to its hydrogen-bond donating capacity and metabolic stability advantages over phenolic bioisosteres.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1823352-76-6
Cat. No. B2678097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-methyl-1-pyrazol-5-ol
CAS1823352-76-6
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2CC2
InChIInChI=1S/C7H10N2O/c1-5-4-7(10)9(8-5)6-2-3-6/h4,6,8H,2-3H2,1H3
InChIKeyBQYNFDQBNFRKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS 1823352-76-6): Procurement-Grade Pyrazolone Building Block for LSD1-Targeted Drug Discovery


1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS: 1823352-76-6) is a heterocyclic pyrazolone derivative existing predominantly in the 2-cyclopropyl-5-methyl-1H-pyrazol-3-one tautomeric form [1]. This compound belongs to the 5-hydroxypyrazole class, which is recognized as a privileged scaffold in medicinal chemistry owing to its hydrogen-bond donating capacity and metabolic stability advantages over phenolic bioisosteres . The molecule features a cyclopropyl substituent at the N1 position and a methyl group at the C3 position, conferring a distinct steric and electronic profile that differentiates it from simple alkyl-substituted pyrazolones. While the compound is primarily employed as a synthetic intermediate and building block, it has been explicitly documented as a ligand for lysine-specific demethylase 1 (LSD1/KDM1A), with reported inhibitory activity at nanomolar concentrations [2].

Procurement Risk Analysis for 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol: Why N-Alkyl and 5-Amino Analogs Are Not Functional Equivalents


Attempting to substitute 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS: 1823352-76-6) with structurally similar pyrazole derivatives carries significant risk of experimental failure across multiple dimensions. The 5-hydroxy moiety (existing as the pyrazol-3-one tautomer) provides a hydrogen-bond donor capacity that is absent in 5-amino analogs such as 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1346462-59-6) , fundamentally altering both molecular recognition and pharmacokinetic behavior . Furthermore, the presence of the cyclopropyl group at N1, rather than larger cycloalkyl or alkyl substituents, imparts a distinct three-dimensional topology that critically influences target engagement as demonstrated in LSD1 inhibitor development [1]. The commercial availability of numerous pyrazol-5-ol analogs with varying substitution patterns (e.g., 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol, CAS 1566720-90-8) does not imply functional equivalence; differences in substitution regiochemistry and N-alkyl identity produce divergent physical properties, including pKa and lipophilicity, which affect solubility, permeability, and ultimately in vivo performance .

Quantitative Differentiation of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS 1823352-76-6) from Structural Analogs: Procurement-Relevant Evidence Matrix


Synthetic Accessibility Advantage: One-Step Quantitative Synthesis vs. Multi-Step Pyrazolone Analogs

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a protocol characterized by experimental simplicity and high atom economy [1]. In contrast, structurally related 1-alkyl-5-arylpyrazoles typically require multi-step synthetic sequences involving regioselectivity challenges and moderate overall yields [2]. This methodological distinction translates directly to procurement cost predictability and reliable compound availability.

Organic Synthesis Vilsmeier Reaction Process Chemistry

Distinct Tautomeric Equilibrium and Hydrogen-Bond Donor Capacity vs. 5-Amino Pyrazole Analogs

The target compound exists as the 2-cyclopropyl-5-methyl-1H-pyrazol-3-one tautomer, featuring a carbonyl oxygen that serves as a hydrogen-bond acceptor and an N-H group available for hydrogen-bond donation [1]. The 5-amino analog, 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1346462-59-6), lacks this carbonyl functionality and possesses a primary amine group, which alters both hydrogen-bonding capacity and metabolic stability profile . Pyrazol-5-ols are established as more lipophilic and metabolically more stable bioisosteres of phenol, a property not shared by 5-amino derivatives .

Physical Organic Chemistry Medicinal Chemistry Bioisosterism

Predicted Physicochemical Profile Differentiation: pKa and Lipophilicity vs. Cyclopropylmethyl Analog

Computational predictions indicate distinct physicochemical boundaries between 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol and its cyclopropylmethyl analog. The target compound (C₇H₁₀N₂O, MW 138.17) has a smaller molecular footprint and lower lipophilicity than 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (CAS 2090265-62-4; C₈H₁₂N₂O, MW 152.19) [1]. Predicted pKa values differ: the cyclopropylmethyl analog has a predicted pKa of 9.07±0.50 , while the target compound's pKa is expected to be slightly lower due to reduced electron-donating effects from the N1 substituent. These differences affect ionization state at physiological pH and consequently solubility and permeability.

ADME Prediction Physicochemical Properties Drug-Likeness

LSD1 Inhibitory Activity Documentation: Nanomolar Affinity for Target Engagement Studies

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is explicitly documented in BindingDB (Entry BDBM50155773; CHEMBL3781751) as an LSD1 inhibitor with a Ki of 50 nM and an IC50 of 15 nM at pH 7.4 and 37°C, derived from patent US9469597 [1]. While this data is presented without direct comparator values from the same patent excerpt, it establishes the compound as an LSD1 ligand of interest, particularly for laboratories investigating histone demethylase targets [2]. Structurally distinct pyrazol-5-ol derivatives lacking the cyclopropyl N1 substituent or appropriate ring substitution patterns may not exhibit comparable LSD1 engagement.

Epigenetics LSD1 Inhibition Oncology

Optimal Research Applications for 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS 1823352-76-6): Evidence-Based Procurement Scenarios


LSD1/KDM1A Epigenetics Probe Development and Structure-Activity Relationship (SAR) Studies

The documented nanomolar LSD1 inhibitory activity (Ki = 50 nM; IC50 = 15 nM) positions this compound as a viable starting point for medicinal chemistry campaigns targeting histone demethylase inhibition [1]. The cyclopropyl group at N1 provides a conformationally constrained scaffold that can be elaborated to optimize potency and selectivity relative to other pyrazolone-based LSD1 inhibitors. This scenario is particularly relevant for oncology and epigenetic therapeutics research groups.

Synthesis of Functionalized Pyrazol-5-yl Derivatives via C5-OH Activation

The 5-hydroxy group serves as a versatile synthetic handle for further derivatization, including O-alkylation, triflation for cross-coupling, and conversion to leaving groups for nucleophilic displacement [2]. This enables the preparation of diverse compound libraries for SAR exploration. The well-characterized spectroscopic data (¹H-, ²H-, ¹³C-NMR, IR, Raman) [3] provides a reliable reference for quality control of downstream products.

Bioisosteric Replacement of Phenol Moieties in Lead Optimization

The pyrazol-5-ol scaffold is established as a more lipophilic and metabolically more stable bioisostere of phenol . 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol specifically offers the cyclopropyl N1 substituent, which may provide favorable ADME properties relative to larger N-alkyl analogs due to its reduced molecular weight and lower predicted lipophilicity. This makes it suitable for replacing phenol groups in lead compounds requiring improved pharmacokinetic profiles.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The one-step, quantitative-yield synthesis using adapted Vilsmeier conditions [4] provides a robust and experimentally straightforward entry point for laboratories developing new pyrazole synthetic methodologies. The compound's unique combination of N-cyclopropyl and 5-hydroxy (pyrazolone) functionality makes it a valuable substrate for studying regioselective functionalization and tautomeric behavior in heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.